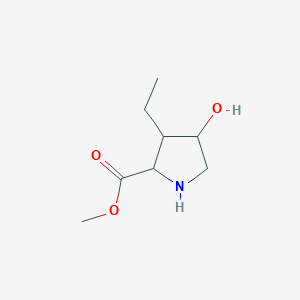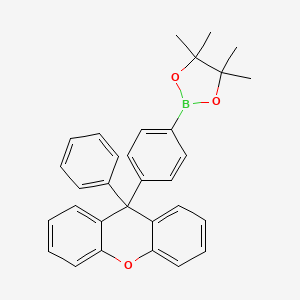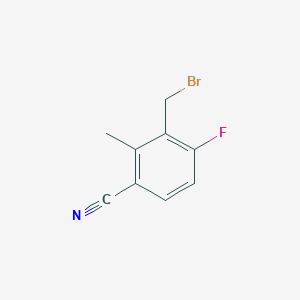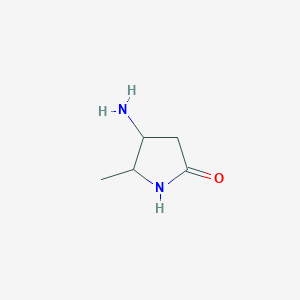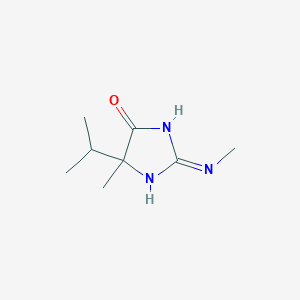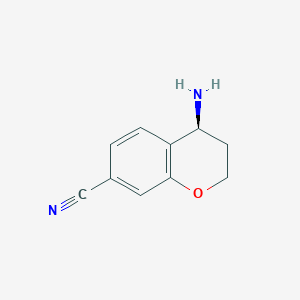![molecular formula C9H12O2 B12832105 Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its strained ring system and high reactivity. The presence of a vinyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of [1.1.1]propellane with vinyl magnesium bromide, followed by esterification with methanol. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:
Reaction with Vinyl Magnesium Bromide: [1.1.1]propellane is reacted with vinyl magnesium bromide in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The vinyl group can participate in various substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or hydroboration using borane (BH3).
Major Products
Epoxides: and from oxidation reactions.
Alcohols: from reduction reactions.
Halogenated compounds: from substitution reactions.
Scientific Research Applications
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of other functional groups.
Medicine: Explored for its potential in developing new pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is primarily based on its ability to undergo various chemical transformations. The strained ring system of the bicyclo[1.1.1]pentane core makes it highly reactive, allowing it to participate in a wide range of reactions. The vinyl group provides a site for further functionalization, making it a valuable building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate is unique due to the presence of the vinyl group, which provides additional reactivity and functionalization options compared to its halogenated or amino counterparts. This makes it particularly valuable in the synthesis of complex organic molecules and in drug design.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
methyl 3-ethenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C9H12O2/c1-3-8-4-9(5-8,6-8)7(10)11-2/h3H,1,4-6H2,2H3 |
InChI Key |
ZJGAQURTPJERMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
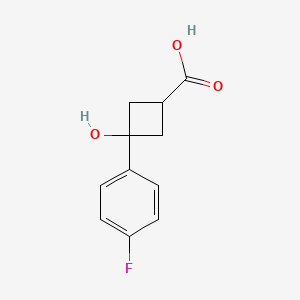
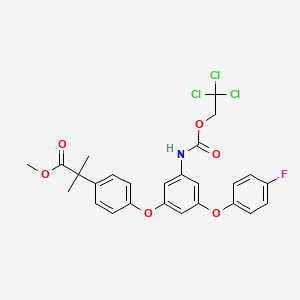
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
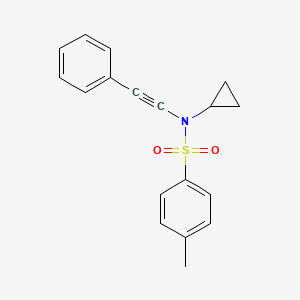
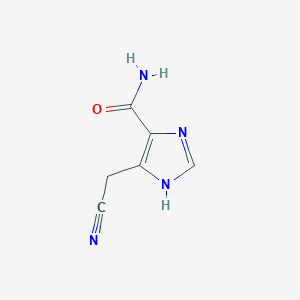
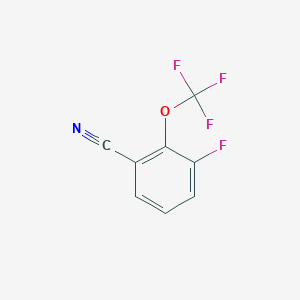
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
